N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421476-74-5
VCID: VC6355874
InChI: InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25)
SMILES: CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54

N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

CAS No.: 1421476-74-5

Cat. No.: VC6355874

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide - 1421476-74-5

Specification

CAS No. 1421476-74-5
Molecular Formula C22H28N2O3S
Molecular Weight 400.54
IUPAC Name N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25)
Standard InChI Key UTZRPKZQSTYFJS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC

Introduction

Overview of the Compound

The compound N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic molecule that belongs to the class of piperidine derivatives. These compounds are notable for their diverse pharmacological activities and applications in medicinal chemistry. This specific compound combines a piperidine core with functional groups that contribute to its structural complexity and potential biological activity.

Structural Features

The molecular structure of this compound can be divided into key components:

  • Piperidine Core: A six-membered nitrogen-containing ring with a chair conformation, which serves as the central scaffold.

  • Substituents:

    • N-(4-ethoxyphenyl): A phenyl ring substituted with an ethoxy group at the para position, attached to the nitrogen atom of the piperidine.

    • 4-(((4-methoxyphenyl)thio)methyl): A methoxy-substituted phenyl group connected via a sulfur atom to a methyl group at the fourth position of the piperidine ring.

    • Carboxamide Group: A functional group attached to the nitrogen atom, contributing to hydrogen bonding and solubility properties.

These features suggest potential interactions with biological targets, such as enzymes or receptors, due to hydrogen bonding, hydrophobic interactions, and π-stacking.

Synthesis

Although specific synthesis details for this compound are not readily available in the provided sources, general methods for similar piperidine derivatives include:

  • Step 1: Functionalization of the piperidine ring through alkylation or acylation reactions.

  • Step 2: Introduction of aromatic substituents using nucleophilic substitution or coupling reactions.

  • Step 3: Incorporation of sulfur-containing groups via thiolation reactions.

  • Step 4: Final purification using recrystallization or chromatography.

These steps often require catalysts, such as palladium-based systems, and specific reaction conditions (e.g., temperature and solvent choice).

Potential Applications

Piperidine-based compounds like this one are widely studied for their therapeutic potential. Although no direct data on this compound's applications were found, related structures have been investigated for:

  • CNS Disorders: Piperidine derivatives often interact with neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease or depression .

  • Metabolic Syndrome: Similar compounds have been explored for their role in managing type 2 diabetes, obesity, and associated cardiovascular disorders .

  • Anti-inflammatory Activity: Sulfur-containing groups may contribute to inhibition of inflammatory pathways .

Biological Activity

  • Potential as an enzyme inhibitor (e.g., targeting monoamine transporters or metabolic enzymes).

  • Ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.

Data Table

PropertyDetails
Molecular FormulaC21H26N2O3S
Molecular Weight~386 g/mol
Functional GroupsPiperidine, carboxamide, methoxyphenyl, ethoxyphenyl, thioether
Predicted ApplicationsCNS disorders, metabolic syndrome, anti-inflammatory
Key InteractionsHydrogen bonding (via carboxamide), hydrophobic interactions (aromatic rings)

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